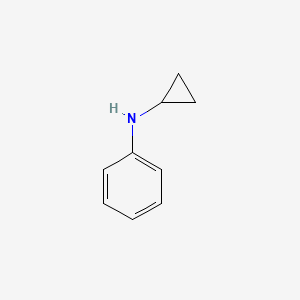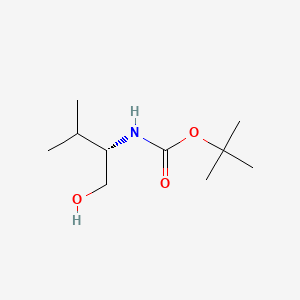
N-Boc-L-valinol
Overview
Description
N-Boc-L-valinol, also known as N-tert-butoxycarbonyl-L-valinol, is an organic compound with the molecular formula C10H21NO3. It is a chiral molecule commonly used as a building block in the synthesis of various pharmaceuticals and biologically active compounds. This compound is typically found as a white crystalline solid and is soluble in organic solvents such as chloroform and dimethylformamide .
Mechanism of Action
Mode of Action
As a building block, N-Boc-L-valinol’s mode of action is primarily chemical rather than biological. It is used in the synthesis of other compounds, where it can contribute its amino alcohol structure to the final product .
Biochemical Pathways
This compound is involved in the synthesis of various organic compounds. For instance, it is used as a raw material in the synthesis of pure β-amino acids and in the efficient synthesis of tetrahydroisoquinoline . It can also be used in a one-pot method to convert amino acid esters into N-derived 2-azetidinones .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it could have good bioavailability if used in a biological context .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds. Its amino alcohol structure makes it a versatile building block in organic synthesis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and in a dry environment . Its reactivity may also be affected by temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
N-Boc-L-valinol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetohydroxyacid synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This compound acts as a substrate for this enzyme, facilitating the production of valine, leucine, and isoleucine. Additionally, it interacts with transaminase B, which catalyzes the transfer of amino groups, further contributing to amino acid metabolism .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly the PI3K/Akt1 signaling pathway, which plays a vital role in cell growth and survival. By modulating this pathway, this compound can impact gene expression and cellular metabolism. Studies have shown that it can enhance the expression of genes involved in protein synthesis and energy production, thereby promoting cell proliferation and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetohydroxyacid synthase and transaminase B, inhibiting or activating their functions. This binding can lead to changes in enzyme activity, resulting in altered metabolic flux and gene expression. Furthermore, this compound can influence the stability and degradation of proteins, thereby affecting their overall function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to enhance metabolic activity and promote cell proliferation. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It serves as a precursor for the biosynthesis of valine, leucine, and isoleucine. The metabolic pathways involving this compound include the action of enzymes such as acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B. These enzymes catalyze the conversion of this compound into its respective amino acids, contributing to overall metabolic flux and maintaining metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to specific cellular compartments. The compound can accumulate in certain tissues, influencing its overall bioavailability and activity. The transport and distribution of this compound are crucial for its effective functioning in biochemical reactions and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals. This subcellular localization is essential for its role in regulating metabolic pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-L-valinol is synthesized through the protection of L-valinol with di-tert-butyl dicarbonate. The process involves the following steps:
Reduction of L-valine: L-valinol is prepared by the reduction of L-valine using a reducing agent such as lithium aluminum hydride.
Protection of the Amino Group: The amino group of L-valinol is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or pyridine. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of L-valine are reduced to L-valinol using industrial-scale reducing agents.
Protection Reaction: The amino group is protected using di-tert-butyl dicarbonate in large reactors, ensuring efficient mixing and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Boc-L-valinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced further to remove the Boc protecting group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used.
Reduction: Catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid can remove the Boc group.
Substitution: Reagents like tosyl chloride in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Deprotected L-valinol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Boc-L-valinol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the synthesis of peptide-based drugs and as a starting material for amino acids and peptides.
Medicine: this compound is utilized in the development of drugs targeting specific biological pathways.
Industry: It serves as an intermediate in the production of various fine chemicals and active pharmaceutical ingredients
Comparison with Similar Compounds
N-Boc-L-alaninol: Similar in structure but derived from L-alanine.
N-Boc-L-leucinol: Derived from L-leucine and used in similar applications.
N-Boc-L-isoleucinol: Derived from L-isoleucine and used as a chiral building block.
Uniqueness: N-Boc-L-valinol is unique due to its specific chiral center and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. Its solubility in organic solvents and ease of removal of the Boc group make it a versatile compound in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRRYDVICNJGC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427366 | |
| Record name | N-Boc-L-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-14-0 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-L-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-valinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



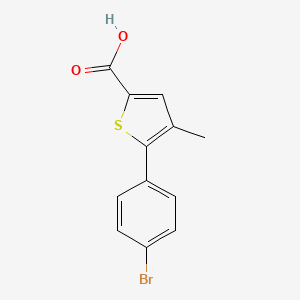
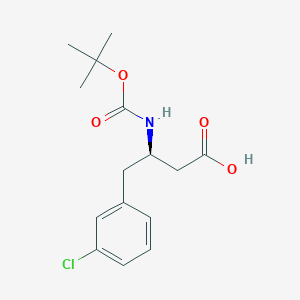
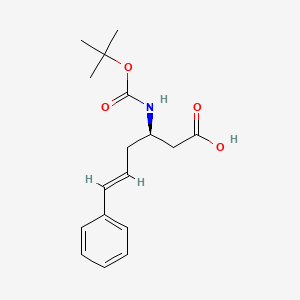

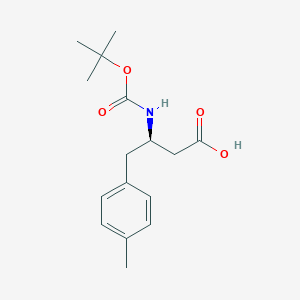
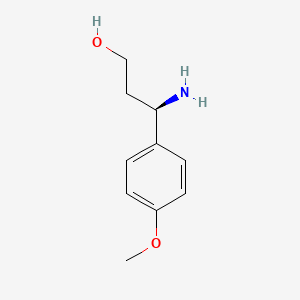

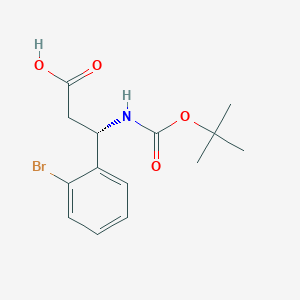
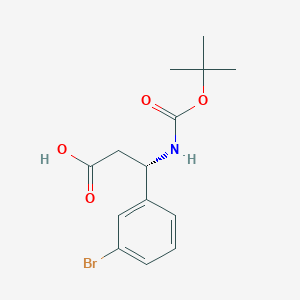
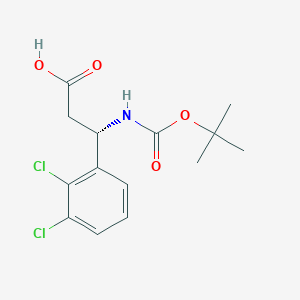

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)
